

Ethyl Methyl Sulfoxide: Application Notes and Protocols for Organic Synthesis

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Compound of Interest

Compound Name: Ethyl methyl sulfoxide

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Introduction

Ethyl methyl sulfoxide (EMSO) is an organic sulfoxide with the chemical formula C_3H_8OS .^[1] As a member of the sulfoxide family of solvents, it shares structural similarities with the widely used dimethyl sulfoxide (DMSO).^{[1][2][3]} Sulfoxides are recognized as highly polar aprotic solvents, capable of dissolving a wide range of polar and nonpolar compounds.^{[2][3]} This document provides an overview of the known properties of EMSO and, due to the limited availability of specific application data for this particular solvent, draws parallels with the extensively documented applications of DMSO to offer valuable insights for its potential use in organic reactions.

Physical and Chemical Properties of Ethyl Methyl Sulfoxide

The following table summarizes the key physical and chemical properties of **ethyl methyl sulfoxide**. This data is essential for its proper handling, use in experimental design, and for comparison with other common laboratory solvents.

Property	Value	Reference
Molecular Formula	C ₃ H ₈ OS	[1]
Molecular Weight	92.16 g/mol	[1]
CAS Registry Number	1669-98-3	[1]
Appearance	Colorless liquid (presumed)	
Density	1.052 g/cm ³	[1]
Boiling Point	198.2 °C at 760 mmHg	[1]
Flash Point	73.7 °C	[1]
Vapor Pressure	0.512 mmHg at 25 °C	[1]
LogP	1.25050	[1]
Refractive Index	1.478	[1]

Application Notes: Potential Uses of EMSO in Organic Synthesis

While specific literature on the application of EMSO as a solvent in organic reactions is scarce, its structural similarity to DMSO suggests its potential utility in a variety of transformations. DMSO is a versatile solvent known for its ability to accelerate reaction rates, particularly for reactions involving anionic nucleophiles.[2] The following sections outline potential applications for EMSO, based on the established roles of DMSO.

Nucleophilic Substitution Reactions

Polar aprotic solvents like DMSO are known to significantly enhance the rates of S_N2 reactions.[2][4] This is attributed to their ability to solvate cations effectively while leaving anions relatively unsolvated and therefore more nucleophilic. It is anticipated that EMSO would exhibit similar properties, making it a potentially effective solvent for reactions such as:

- **Williamson Ether Synthesis:** The reaction of an alkoxide with a primary alkyl halide to form an ether.

- Finkelstein Reaction: The conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide.[2]
- Cyanation Reactions: The displacement of a leaving group with a cyanide nucleophile.

Elimination Reactions

In addition to substitution reactions, DMSO can also promote elimination reactions (E2), particularly with sterically hindered substrates and strong, non-nucleophilic bases.[5][6][7] The high polarity of the solvent can help to stabilize the developing charges in the transition state.

Oxidation Reactions

DMSO itself can act as a mild and selective oxidizing agent in a variety of important transformations, often in the presence of an activating agent.[2][8] These reactions, such as the Swern and Moffatt oxidations, are fundamental in organic synthesis for the conversion of alcohols to aldehydes and ketones.[2] While the reactivity of EMSO as an oxidant has not been extensively studied, its structural similarity to DMSO suggests it could potentially be employed in similar oxidation protocols.

Experimental Protocols (Based on DMSO as a Model)

The following are generalized protocols for common organic reactions where DMSO is a preferred solvent. It is crucial to note that these protocols are provided as a starting point and would require optimization for use with EMSO.

General Protocol for a Nucleophilic Substitution Reaction (S_N2)

This protocol describes a general procedure for the reaction of an alkyl halide with a nucleophile in a sulfoxide solvent.

Materials:

- Alkyl halide

- Nucleophile (e.g., sodium azide, sodium cyanide)
- **Ethyl methyl sulfoxide** (or Dimethyl sulfoxide)
- Inert gas (e.g., nitrogen or argon)
- Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
- Brine solution

Procedure:

- To a dry reaction flask under an inert atmosphere, add the nucleophile and the sulfoxide solvent.
- Stir the mixture until the nucleophile is fully dissolved or a fine suspension is formed.
- Add the alkyl halide to the reaction mixture, either neat or as a solution in the sulfoxide solvent.
- Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water and extract the product with an appropriate organic solvent.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method such as column chromatography or recrystallization.

General Protocol for a Swern-Type Oxidation

This protocol outlines a general procedure for the oxidation of a primary or secondary alcohol to an aldehyde or ketone using a sulfoxide solvent.

Materials:

- Alcohol
- Oxalyl chloride or trifluoroacetic anhydride (activating agent)
- **Ethyl methyl sulfoxide** (or Dimethyl sulfoxide)
- Triethylamine (or another hindered base)
- Anhydrous dichloromethane (as a co-solvent)
- Inert gas (e.g., nitrogen or argon)

Procedure:

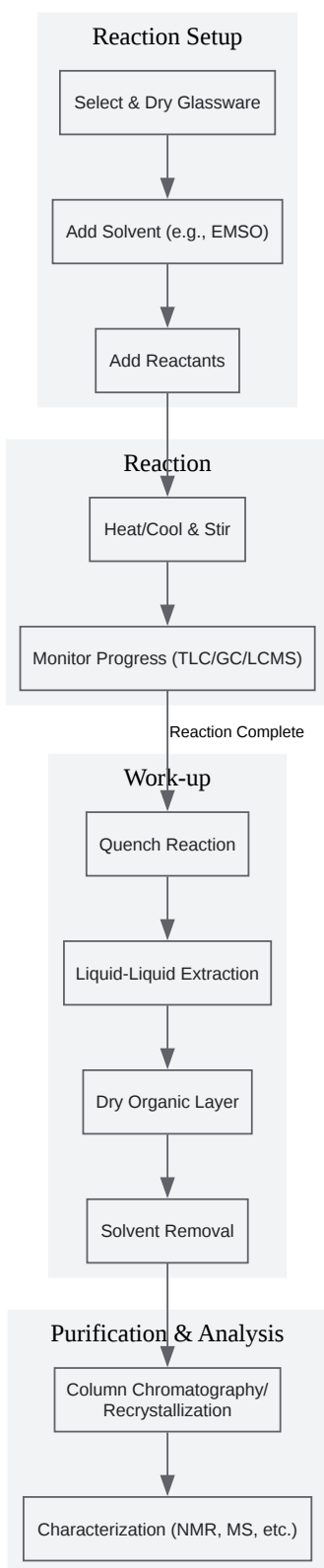
- To a dry reaction flask under an inert atmosphere, add anhydrous dichloromethane and the sulfoxide solvent.
- Cool the mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Slowly add the activating agent (e.g., oxalyl chloride) to the cooled solution and stir for a few minutes.
- Add a solution of the alcohol in anhydrous dichloromethane to the reaction mixture.
- Stir for the appropriate amount of time to allow for the formation of the alkoxysulfonium salt.
- Add the hindered base (e.g., triethylamine) to the reaction mixture and stir for a period of time.
- Allow the reaction mixture to warm to room temperature.
- Quench the reaction by adding water.

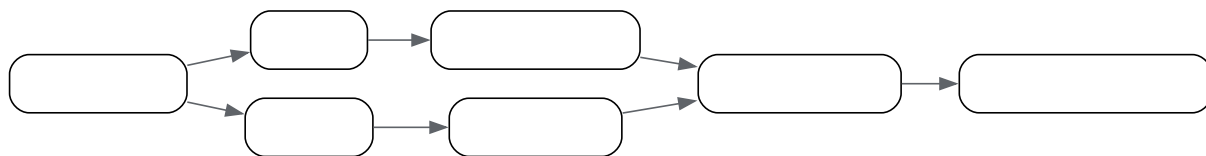
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with a dilute acid solution, water, and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method.

Visualizations

Experimental Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for performing and working up an organic reaction in a laboratory setting.





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